Cyclobutyl(thiophen-3-yl)methanamine
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Overview
Description
Cyclobutyl(thiophen-3-yl)methanamine is an organic compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol It consists of a cyclobutyl group attached to a thiophene ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(thiophen-3-yl)methanamine typically involves the reaction of cyclobutylmethylamine with thiophene-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions often include an organic solvent like dichloromethane or ethanol, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(thiophen-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Acyl chlorides, anhydrides; reactions are conducted in the presence of a base such as triethylamine in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Amides, other substituted derivatives
Scientific Research Applications
Cyclobutyl(thiophen-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of cyclobutyl(thiophen-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The compound’s effects on cellular pathways and processes are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiophenemethanamine: Similar structure but lacks the cyclobutyl group.
Cyclobutylmethylamine: Similar structure but lacks the thiophene ring.
Thiophene derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Cyclobutyl(thiophen-3-yl)methanamine is unique due to the presence of both the cyclobutyl group and the thiophene ring, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H13NS |
---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
cyclobutyl(thiophen-3-yl)methanamine |
InChI |
InChI=1S/C9H13NS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7,9H,1-3,10H2 |
InChI Key |
AGXWOMFBZJHDBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C2=CSC=C2)N |
Origin of Product |
United States |
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